- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,
Cas no 97511-04-1 (3-Bromodibenzothiophene)

3-Bromodibenzothiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-BROMODIBENZOTHIOPHENE
- 3-Bromodibenzo[b,d]thiophene
- 3-bromo-dibenzothiophene
- FDPBPKDNWCZVQR-UHFFFAOYSA-N
- 3-Bromodibenzothiophene (ACI)
- F18747
- SY237587
- SCHEMBL258838
- 97511-04-1
- SB66893
- DA-21007
- XDA51104
- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- B5452
- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene
- Dibenzothiophene,3-bromo-
- AKOS027322912
- CS-0155956
- AS-57871
- MFCD11052997
- 3-Bromodibenzothiophene
-
- MDL: MFCD11052997
- Inchi: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
- InChI Key: FDPBPKDNWCZVQR-UHFFFAOYSA-N
- SMILES: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3
Computed Properties
- Exact Mass: 261.94518g/mol
- Monoisotopic Mass: 261.94518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 28.2
Experimental Properties
- Density: 1.611±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 97.0 to 101.0 deg-C
- Solubility: Insuluble (1.8E-4 g/L) (25 ºC),
3-Bromodibenzothiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 1g |
¥525.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |
3-Bromodibenzo[b,d]thiophene |
97511-04-1 | 98% | 250mg |
¥84.0 | 2022-10-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 5g |
¥1750.00 | 2024-04-15 | |
abcr | AB495179-5 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 5g |
€230.90 | 2023-04-19 | ||
abcr | AB495179-25 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 25g |
€642.10 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1190849-5g |
3-Bromodibenzothiophene |
97511-04-1 | 97% | 5g |
$180 | 2023-09-01 | |
A2B Chem LLC | AB53240-1g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 1g |
$19.00 | 2024-07-18 | |
1PlusChem | 1P003AUW-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$160.00 | 2024-04-19 | |
1PlusChem | 1P003AUW-250mg |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 250mg |
$6.00 | 2024-04-19 | |
A2B Chem LLC | AB53240-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$146.00 | 2024-07-18 |
3-Bromodibenzothiophene Production Method
Production Method 1
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
Production Method 2
1.2 Reagents: Sodium bisulfite
- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,
Production Method 3
- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,
Production Method 4
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
Production Method 5
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,
Production Method 6
- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine ExchangeOrganic Letters, 2016, 18(21), 5756-5759,
Production Method 7
- Synthesis of substituted dibenzothiophene compound, China, , ,
Production Method 8
- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide sourceGreen Chemistry, 2023, 25(16), 6194-6199,
Production Method 9
- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium saltChemical Communications (Cambridge, 2017, 53(20), 2918-2921,
Production Method 10
- Product class 6: dibenzothiophenesScience of Synthesis, 2001, 10, 211-263,
Production Method 11
- A process for preparing diaryl thioethers, China, , ,
Production Method 12
- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,
Production Method 13
1.2 Reagents: Water
- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,
Production Method 14
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
- Preparation of 3-bromodibenzothiophene, China, , ,
Production Method 15
- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplingsChemical Science, 2017, 8(4), 2885-2889,
Production Method 16
- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO CatalysisOrganic Letters, 2018, 20(17), 5439-5443,
Production Method 17
- Synthesis of monoamino and monohydroxydibenzothiophenesJournal of Heterocyclic Chemistry, 1985, 22(1), 215-18,
Production Method 18
3-Bromodibenzothiophene Raw materials
- Benzenesulfonic acid,4-methyl-, ion(1-)
- 3-Dibenzothiophenamine
- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl
- Benzenamine, 4-bromo-2-(phenylthio)-
- Borate(1-),tetrafluoro-
- 3-Bromodibenziodolium
- Dibenzothiophene
- 3-Bromodibenzothiophene 5,5-Dioxide
- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-
- [1,1'-Biphenyl]-2-thiol, 4'-bromo-
- 4-Bromo-2-(phenylthio)benzenediazonium
3-Bromodibenzothiophene Preparation Products
3-Bromodibenzothiophene Related Literature
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on 3-Bromodibenzothiophene
Introduction to 3-Bromodibenzothiophene (CAS No. 97511-04-1)
3-Bromodibenzothiophene, with the chemical identifier CAS No. 97511-04-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the dibenzothiophene family, characterized by a fused ring system consisting of two benzene rings connected by a sulfur atom. The introduction of a bromine substituent at the 3-position enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of biologically active molecules.
The structural framework of 3-Bromodibenzothiophene imparts unique electronic and steric properties, making it a valuable building block for designing novel compounds with potential applications in drug discovery and advanced material engineering. Its molecular structure, featuring a rigid thiophene ring and a bromine atom as an electrophilic center, facilitates diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactivities have positioned 3-Bromodibenzothiophene as a cornerstone in synthetic methodologies aimed at constructing complex molecular architectures.
In recent years, the pharmaceutical industry has increasingly leveraged 3-Bromodibenzothiophene as a scaffold for developing small-molecule drugs with therapeutic potential. Its dibenzothiophene core is frequently found in natural products and bioactive compounds, suggesting its biological relevance. For instance, derivatives of 3-Bromodibenzothiophene have been explored in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The bromine atom at the 3-position serves as a handle for further functionalization, enabling the creation of structurally diverse analogs with tailored pharmacological properties.
One of the most compelling applications of 3-Bromodibenzothiophene lies in its role as a precursor for organic semiconductors and optoelectronic materials. The conjugated system inherent to its structure allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have demonstrated that incorporating 3-Bromodibenzothiophene into polymer or small-molecule backbones can enhance device performance by improving molecular ordering and charge mobility. This has spurred interest in developing novel 3-Bromodibenzothiophene-based materials for next-generation electronic applications.
The synthesis of 3-Bromodibenzothiophene typically involves bromination reactions on dibenzothiophene precursors under controlled conditions. Advanced synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been optimized to achieve high yields and selectivity. These methodologies are crucial for producing derivatives of 3-Bromodibenzothiophene with specific substituents that modulate their biological activity or material properties. The growing demand for high-purity 3-Bromodibenzothiophene has led to improvements in purification techniques, ensuring that researchers can access this compound with minimal impurities for sensitive applications.
Recent studies have highlighted the potential of 3-Bromodibenzothiophene in medicinal chemistry by demonstrating its role as an intermediate in the synthesis of novel scaffolds with enhanced binding affinity to biological targets. For example, modifications at the 3-position have been shown to influence receptor interactions, leading to compounds with improved pharmacokinetic profiles. Additionally, computational modeling has been employed to predict the structural features of 3-Bromodibenzothiophene derivatives that correlate with biological activity, accelerating the drug discovery process.
The versatility of 3-Bromodibenzothiophene extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are reminiscent of natural products that exhibit bioactivity against pests and pathogens. By functionalizing the bromine atom or introducing additional substituents, researchers can generate compounds with potent agrochemical properties while maintaining environmental safety profiles. This dual utility underscores the importance of 3-Bromodibenzothiophene as a multifunctional platform for innovation across multiple scientific disciplines.
As research progresses, the applications of 3-Bromodibenzothiophene are expected to expand further, driven by advancements in synthetic chemistry and material science. The development of new catalytic systems and green chemistry approaches will likely enhance the accessibility and sustainability of producing this valuable compound. Furthermore, interdisciplinary collaborations between chemists, biologists, and engineers will foster novel applications that push the boundaries of what is possible with this versatile heterocycle.
In conclusion,3-Bromodibenzothiophene (CAS No. 97511-04-1) represents a cornerstone compound in modern chemical research due to its broad utility across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative solutions to complex scientific challenges. As our understanding of its properties continues to evolve,3-Bromodibenzothiophene derivatives will undoubtedly play a pivotal role in shaping future advancements across multiple industries.
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